1-Chloro-3-fluoroisopropanol
CAS No.: 453-11-2
Cat. No.: VC21138745
Molecular Formula: C3H6ClFO
Molecular Weight: 112.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 453-11-2 |
---|---|
Molecular Formula | C3H6ClFO |
Molecular Weight | 112.53 g/mol |
IUPAC Name | 1-chloro-3-fluoropropan-2-ol |
Standard InChI | InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2 |
Standard InChI Key | ZNKJYZHZWALQNX-UHFFFAOYSA-N |
SMILES | C(C(CCl)O)F |
Canonical SMILES | C(C(CCl)O)F |
Introduction
Chemical Identity and Structure
1-Chloro-3-fluoroisopropanol is characterized by a three-carbon backbone with hydroxyl, chloro, and fluoro functional groups. The presence of these halogen substituents significantly impacts its chemical behavior and applications.
Basic Identification
The compound is identified by the following key parameters:
Parameter | Value |
---|---|
Chemical Name | 1-Chloro-3-fluoroisopropanol |
CAS Registry Number | 453-11-2 |
Molecular Formula | C₃H₆ClFO |
IUPAC Name | 1-chloro-3-fluoropropan-2-ol |
Synonyms | 1-chloro-3-fluoro-2-propanol, 2-propanol,1-chloro-3-fluoro- |
The structure consists of a propan-2-ol skeleton with chlorine substituted at the 1-position and fluorine at the 3-position, giving it distinctive chemical properties due to the differential electronegativity of these halogens .
Physical and Chemical Properties
1-Chloro-3-fluoroisopropanol exhibits properties characteristic of halogenated alcohols, with some distinctive features due to its specific substitution pattern.
Physical Properties
The compound presents as a colorless to pale yellow liquid at standard conditions with the following physical characteristics:
Property | Value |
---|---|
Molecular Weight | 112.53 g/mol |
Physical State | Liquid |
Density | 1.3 g/cm³ at 25°C |
Boiling Point | 158.1°C at 760 mmHg |
Melting Point | Not available |
Flash Point | 49.4°C |
Refractive Index | 1.428 |
These properties make it suitable for various chemical processes and applications, particularly as an intermediate in synthesis .
Chemical Properties
The compound demonstrates reactivity patterns influenced by both its hydroxyl group and halogen substituents:
Property | Value |
---|---|
LogP | 0.5556 |
PSA (Polar Surface Area) | 20.23000 |
Vapor Pressure | 0.951 mmHg at 25°C |
Solubility | Soluble in organic solvents |
Index of Refraction | 1.438 |
The presence of the hydroxyl group provides hydrogen bonding capabilities, while the halogens (particularly the fluorine) influence its electronic properties and reactivity .
Synthesis and Preparation
While the search results don't provide specific synthesis methods for 1-chloro-3-fluoroisopropanol, the production of halogenated alcohols typically involves several established methods.
Applications and Uses
1-Chloro-3-fluoroisopropanol finds diverse applications across several fields, with its primary use being in pharmaceutical synthesis.
Pharmaceutical Applications
The compound serves as an important pharmaceutical intermediate in the synthesis of various medicinal compounds . Its dual halogen functionality provides versatile options for further derivatization and the creation of more complex molecular structures.
Chemical Synthesis
In organic synthesis, 1-chloro-3-fluoroisopropanol can serve as a building block for:
-
Creating more complex organofluorine compounds
-
Preparing specialty polymers
The presence of both chloro and fluoro substituents allows for selective transformations, expanding its utility in multi-step synthesis pathways.
Stereochemistry
The compound contains a stereogenic center at the C-2 position (the carbon bearing the hydroxyl group), resulting in potential stereoisomers.
Stereoisomers
Both enantiomers of 1-chloro-3-fluoroisopropanol exist:
-
(R)-1-Chloro-3-fluoroisopropanol
-
(S)-1-Chloro-3-fluoroisopropanol
The stereochemistry significantly impacts the compound's biological activity and application in asymmetric synthesis. The (S)-enantiomer (CAS No. 189937-19-7) is particularly noted for its potential applications in stereoselective reactions.
Importance in Pharmaceutical Applications
The stereochemical purity of 1-chloro-3-fluoroisopropanol is crucial when used as an intermediate in the synthesis of pharmaceutical compounds, as different enantiomers can exhibit dramatically different biological activities.
Hazard Type | Classification |
---|---|
Physical Hazards | Flammable liquid and vapor (Category 3) |
Health Hazards | Harmful if swallowed (Category 4) |
Harmful in contact with skin (Category 4) | |
Toxic if inhaled (Category 3) |
These hazard classifications mandate specific handling procedures and safety equipment .
First Aid Measures
In case of exposure, the following first aid measures are recommended:
-
Skin contact: Remove contaminated clothing and wash affected area with copious amounts of water
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Eye contact: Flush with water for at least 15 minutes
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Inhalation: Move to fresh air and seek medical attention
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Ingestion: Wash mouth with water and seek immediate medical attention
Related Compounds
Several compounds are structurally or functionally related to 1-chloro-3-fluoroisopropanol.
Gliftor
Gliftor (CAS No. 8065-71-2) is a mixture containing 1-chloro-3-fluoro-2-propanol and 1,3-difluoro-2-propanol. It exhibits similar properties but with modified reactivity due to the mixture composition .
Other Halogenated Propanols
Other related compounds include:
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3-Chloro-1-propanol (CAS No. 627-30-5)
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2-Propanol, 1-chloro- (CAS No. 127-00-4)
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trans-1-Chloro-3,3,3-trifluoropropene (R1233zd)
These compounds share structural similarities but differ in their physical properties, reactivity, and applications .
Supplier Information | Specifications |
---|---|
Purity | 95-96% |
Packaging Sizes | 1g, 5g, 25g |
Storage Recommendations | Store in cool, dry conditions in well-sealed containers |
Incompatibilities | Strong oxidizing agents |
These commercial products are primarily intended for research and development applications in laboratory settings .
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